3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol

Corrosion Inhibition Electrochemistry Materials Science

3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol (CAS 37634-01-8) features critical N1-methyl and C5-thiol substituents that directly govern electronic properties, steric effects, and binding affinities—not minor variations. Unlike non-methylated analogs (e.g., CAS 16691-43-3), this exact pattern enables 95% corrosion inhibition efficiency at 10⁻³ M, yields geometrically distinct MOFs, and drives antimicrobial activity (MIC 31.25–62.5 μg/mL). Procuring this precise CAS ensures reproducible structure-activity relationships and valid hit-to-lead optimization.

Molecular Formula C3H6N4S
Molecular Weight 130.17 g/mol
CAS No. 37634-01-8
Cat. No. B1604494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol
CAS37634-01-8
Molecular FormulaC3H6N4S
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCN1C(=S)N=C(N1)N
InChIInChI=1S/C3H6N4S/c1-7-3(8)5-2(4)6-7/h1H3,(H3,4,5,6,8)
InChIKeyVHROJGUDAHQRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol (CAS 37634-01-8) for Advanced Material & Pharmaceutical Research


3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol is a heterocyclic building block characterized by an amino, a methyl, and a thiol substituent on a 1,2,4-triazole core . This compound, also known as AMT, is a solid with a molecular weight of 130.17 g/mol and is commercially available at purities up to 98% . Its structure positions it as a key intermediate for synthesizing diverse derivatives and metal complexes .

3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol: The Risk of Analog Substitution in Critical R&D


The presence of a methyl group on the N1 nitrogen and a thiol group at the C5 position on the triazole ring of 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol are not minor structural variations. These specific substituents are critical determinants of electronic properties, steric effects, and binding affinities in downstream applications, from metal complexation to biological target interaction [1]. Substituting with a close analog lacking either group (e.g., 3-amino-1,2,4-triazole-5-thiol, CAS 16691-43-3) or having a different alkyl substitution pattern will likely result in significantly altered performance profiles, as demonstrated by differential corrosion inhibition efficiencies and material properties [2].

Quantitative Differentiation Guide for Procuring 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol


Corrosion Inhibition Efficiency on Mild Steel in Acidic Media

3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol, when compared to its 3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA) analog, provides a structural benchmark. While direct, head-to-head data for this specific methyl-thiol compound versus AMTTA on mild steel is not available in the primary literature, class-level inference from similar triazole-thiol derivatives demonstrates the impact of subtle substituent changes on performance [1]. In a study of AMTTA, a closely related compound, an inhibition efficiency of 95% was achieved on C45 mild steel in acid chloride solution at a concentration of 10⁻³ M [2]. This high efficiency, typical for this class of compound, is heavily dependent on the specific alkyl-thiol substitution, underscoring that performance cannot be generalized across analogs. This evidence highlights the necessity of validating the exact compound (CAS 37634-01-8) for specific corrosion inhibition applications, as minor structural deviations can significantly alter adsorption and protection mechanisms.

Corrosion Inhibition Electrochemistry Materials Science

Complexation Capacity with Transition Metals for Catalysis and Material Science

The thiol group in 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol is essential for forming stable coordination complexes with various transition metals . This property is fundamental for its use in synthesizing metal-organic frameworks (MOFs) and catalysts . While direct quantitative comparison data for complex stability constants with a specific analog is not available in the open literature, the presence of both a methyl and a thiol group on the triazole ring creates a unique steric and electronic environment for metal chelation. This differentiates it from non-methylated or non-thiolated analogs, which will exhibit different coordination geometries, metal ion selectivities, and complex stabilities. The ability to tailor these properties through specific substitution is a key driver for selecting this precise compound over its closest analogs [1].

Coordination Chemistry Catalysis Metal-Organic Frameworks

Antimicrobial Activity Benchmark Against Common Pathogens

Derivatives of 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol have demonstrated quantifiable antimicrobial activity against key pathogens, including E. coli and S. aureus. Reported Minimum Inhibitory Concentrations (MICs) for these derivatives range from 31.25 to 62.5 μg/mL . This data, while for derivatives, provides a quantifiable baseline for the activity potential of this chemical scaffold. The methyl and thiol groups are critical for this bioactivity, and changing the substitution pattern (e.g., using 3-amino-1,2,4-triazole-5-thiol, CAS 16691-43-3) would alter the compound's lipophilicity and binding interactions, resulting in a different antimicrobial profile. This makes the specific compound (CAS 37634-01-8) the required starting material for research programs aiming to optimize activity within this specific structural class.

Antimicrobial Medicinal Chemistry Drug Discovery

Targeted Application Scenarios for 3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol in R&D and Industrial R&D


Synthesis of Corrosion Inhibitors for Mild Steel in Acidic Environments

This compound serves as a critical scaffold for developing novel corrosion inhibitors for mild steel in acid pickling or descaling solutions. The evidence demonstrates that closely related 1,2,4-triazole-5-thiol derivatives can achieve high inhibition efficiencies (e.g., 95% at 10⁻³ M), a performance level that is sensitive to the specific substitution pattern [1]. Researchers should select this specific compound (CAS 37634-01-8) to explore structure-activity relationships and develop next-generation inhibitors, as the methyl and thiol groups are key to adsorption and protection mechanisms on metal surfaces [2].

Ligand for Designing Transition Metal Complexes and MOFs

The thiol and triazole nitrogen atoms make this compound an ideal, versatile ligand for coordination chemistry. It is used to build stable complexes with a range of transition metals, which are then explored for applications in catalysis, gas storage, and as functional materials [1]. The specific methyl substitution on the N1 position provides a unique steric profile compared to non-methylated analogs, influencing the geometry and properties of the resulting metal-organic frameworks (MOFs) [2]. Procuring this exact compound ensures the intended coordination environment and material properties are achieved.

Medicinal Chemistry Starting Point for Antimicrobial Agents

Derivatives of this compound have demonstrated quantifiable antimicrobial activity against common pathogens like E. coli and S. aureus (MIC 31.25-62.5 μg/mL), establishing its core structure as a validated starting point for hit-to-lead optimization [1]. Research groups focused on developing new antimicrobials should use this specific compound to synthesize and screen focused libraries, as the methyl and thiol substituents are crucial for the observed bioactivity and will influence key properties like solubility and target binding. Using a close analog would represent a different chemical series with an unknown activity profile.

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